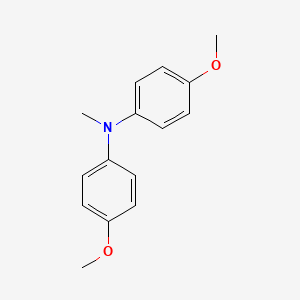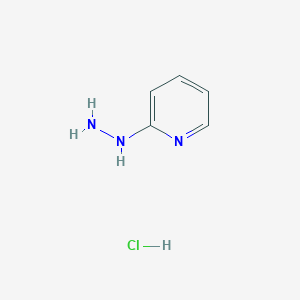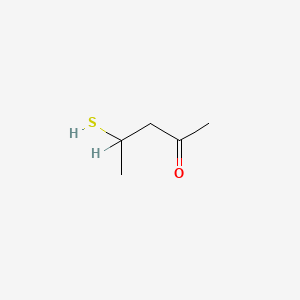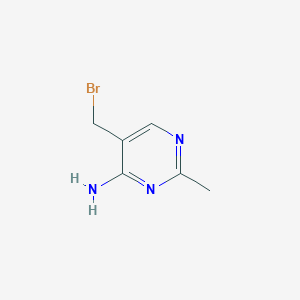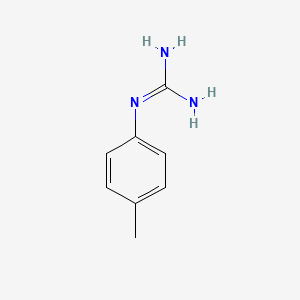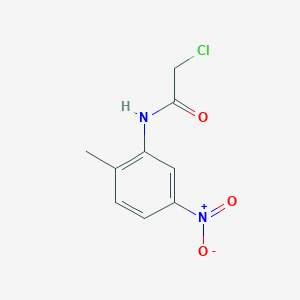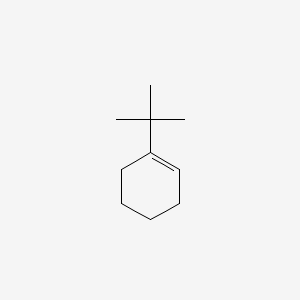
1-tert-Butyl-1-cyclohexene
Übersicht
Beschreibung
“1-tert-Butyl-1-cyclohexene” is a technical compound with a linear formula of C6H9C (CH3)3 . It has a molecular weight of 138.25 . It has been employed as a substrate to investigate catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Synthesis Analysis
The synthesis of “1-tert-Butyl-1-cyclohexene” involves complex organic chemistry processes. The compound has been used as a substrate in the investigation of catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-1-cyclohexene” is characterized by a cyclohexane ring with a tert-butyl group attached . The compound’s structure can also be represented by the SMILES string CC(C)(C)C1=CCCCC1 .
Chemical Reactions Analysis
“1-tert-Butyl-1-cyclohexene” has been employed as a substrate in various chemical reactions. For instance, it has been used to investigate the catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Physical And Chemical Properties Analysis
“1-tert-Butyl-1-cyclohexene” has a refractive index of 1.461 (lit.) . It has a boiling point of 167-168 °C/754 mmHg (lit.) and a density of 0.83 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Epoxidation Catalysts
- Metal-Catalyzed Epoxidation : Metal catalysts like Mo(VI), W(VI), Ti(IV) are used in the epoxidation of olefins like cyclohexene with tert-butyl hydroperoxide, indicating applications in organic synthesis and industrial processes. The catalysts' activities depend on their oxidation states and Lewis acid strength (Sheldon, 1973).
- Boron-Catalyzed Epoxidation : Boron esters demonstrate significant catalytic activities in the epoxidation of olefins like cyclohexene with tert-butyl hydroperoxide. The activity is influenced by the electrophilicity of the boron atom and its structural features (Sheldon & Doorn, 1974).
Chemical Synthesis and Reactions
- Synthesis of Vinyl-Substituted Derivatives : 1-Vinyl-4-tert-butyl-1-cyclohexene has been synthesized, showcasing its potential in organic chemistry for diene condensation reactions (Andreev et al., 1971).
- Phosphine-Catalyzed Annulation Reactions : Phosphine-catalyzed [3+3] annulation reactions of modified tert-butyl allylic carbonates with alkylidenemalononitriles form cyclohexenes, indicating its role in complex organic synthesis (Zheng & Lu, 2009).
Catalysis and Oxidation Studies
- Redox-Active Metal-Organic Framework : A cobalt(II/III) metal-organic framework has shown efficacy in the selective oxidation of cyclohexene, suggesting its potential in fine chemical synthesis and green chemistry applications (Zhang et al., 2018).
- Mechanism of Silylene Transfer : Studies on the transfer of di-tert-butylsilylene from a silacyclopropane to an alkene like cyclohexene offer insights into reaction mechanisms relevant to organic synthesis and material science (Driver & Woerpel, 2003).
Structural and Solvation Studies
- Trimolecular Liquid Structure : The structure of a trimolecular liquid mixture involving cyclohexene, tert-butyl alcohol, and water was investigated, providing knowledge relevant to solution chemistry and material science (Bowron & Diaz Moreno, 2005).
Zukünftige Richtungen
The future directions of “1-tert-Butyl-1-cyclohexene” research could involve further investigation of its conformational properties . Additionally, its use as a substrate in the investigation of catalytic activity and BET surface area for different desilicated TS-1 zeolite samples could be further explored .
Eigenschaften
IUPAC Name |
1-tert-butylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBKAYONUCKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187783 | |
| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1-cyclohexene | |
CAS RN |
3419-66-7 | |
| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-1-cyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



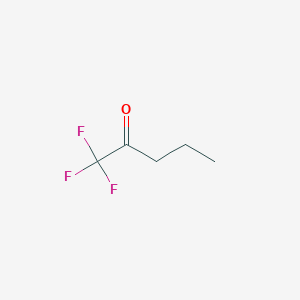
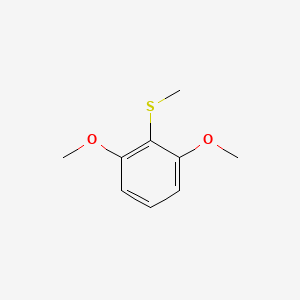
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
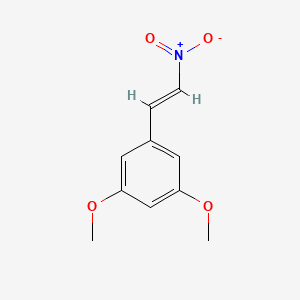
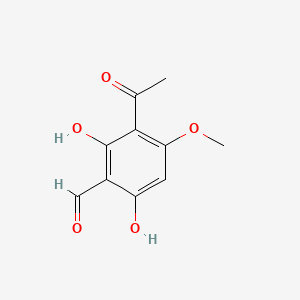
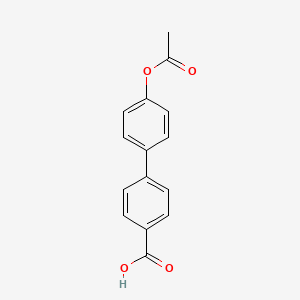
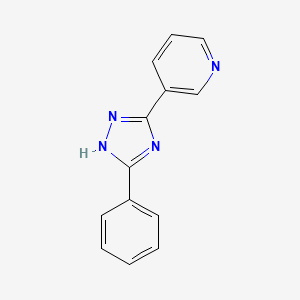
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
